molecular formula C21H19N5O4 B2514545 N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-16-5

N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2514545
CAS No.: 852440-16-5
M. Wt: 405.414
InChI Key: SALABJSQROPVMU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and an acetamide-linked 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxy substitution on the phenyl ring enhances solubility compared to non-polar substituents, while the acetamide linker provides conformational flexibility for target binding.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-29-15-8-9-17(18(10-15)30-2)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALABJSQROPVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features of Analogues

The following table summarizes structural analogues and their substituent variations, molecular weights, and notable features:

Compound Name/Identifier Substituents (R1, R2) Molecular Formula Molecular Weight Notable Features
Target Compound R1: 2,4-dimethoxyphenyl; R2: phenyl C21H20N4O4 392.41 Enhanced solubility due to methoxy groups; phenyl for hydrophobic interactions
CAS 899752-73-9 R1: 3-methoxyphenoxy; R2: phenyl C20H17N5O4 391.4 Ether linkage introduces rigidity; single methoxy reduces solubility vs. target
CAS 899996-68-0 R1: biphenyl-4-yl; R2: phenyl C25H19N5O2 421.4 Biphenyl group increases lipophilicity; potential for π-π stacking
CAS 895000-67-6 R1: 2,4-dimethylphenyl; R2: 4-CF3-phenyl C22H18F3N5O2 441.4 Trifluoromethyl enhances metabolic stability; methyl groups may hinder binding
CAS 1159825-56-5 R1: 3,4-dimethoxyphenyl; R2: tetrahydrothiophene sulfone C19H20N4O5S 447.5 Sulfone group improves polarity; tetrahydrothiophene adds steric bulk
N-(4-acetylphenyl) analogue R1: 4-acetylphenyl; R2: 3-chlorophenyl C21H16ClN5O3 421.8 Acetyl group increases solubility; chloro substituent may enhance binding affinity

Substituent Effects on Physicochemical Properties

  • Solubility: The target compound’s 2,4-dimethoxyphenyl group provides superior aqueous solubility compared to the single methoxy in CAS 899752-73-9 and the non-polar biphenyl group in CAS 899996-68-0 . The acetylated analogue () may exhibit even higher solubility due to polar carbonyl interactions .
  • Metabolic Stability : The trifluoromethyl group in CAS 895000-67-6 likely prolongs half-life by resisting oxidative metabolism, whereas the target compound’s methoxy groups are susceptible to demethylation.
  • Binding Interactions : Bulky substituents like biphenyl (CAS 899996-68-0) may hinder entry into hydrophobic pockets, whereas the target’s smaller phenyl and methoxy groups allow better fit in enzyme active sites .

Preparation Methods

Cyclization of Pyrazole-5-Amine Derivatives

The pyrazolo[3,4-d]pyrimidinone nucleus is typically synthesized via cyclocondensation of 1-phenyl-1H-pyrazol-5-amine with β-diketones or β-ketoesters. For example, heating 1-phenyl-1H-pyrazol-5-amine with acetylacetone in glacial acetic acid under reflux yields the pyrazolo[3,4-d]pyrimidin-4-one scaffold.

Reaction Conditions

Reactants Solvent Temperature Time Yield
1-Phenylpyrazol-5-amine + Acetylacetone Glacial acetic acid Reflux 1 h 87%

This method leverages the nucleophilic attack of the pyrazole amine on the diketone’s carbonyl groups, followed by dehydration to form the pyrimidinone ring.

Alternative Cyclization Using Cyano Intermediates

Aminoguanidine nitrile derivatives offer an alternative pathway. Ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, when treated with hydrazine, undergoes cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one system. This approach avoids harsh acidic conditions but requires precise stoichiometric control.

Introduction of the Acetamide Side Chain

EDCI.HCl-Mediated Amide Coupling

The acetamide moiety is introduced via carbodiimide-mediated coupling. A patent by CN103664681A demonstrates this using 3,4-dimethoxy-1-glycyl benzene hydrobromate and 3,4,5-trimethoxyphenylacetic acid in dichloromethane with EDCI.HCl and DMAP. Adapted for the target compound, the method involves:

  • Reaction Setup :

    • Dissolve 1-(2,4-dimethoxyphenyl)-2-aminoacetamide (0.5 g) and 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid (0.41 g) in anhydrous dichloromethane.
    • Add DMAP (0.55 g) and cool to 0°C.
    • Introduce EDCI.HCl (0.38 g) under nitrogen.
  • Workup :

    • Stir at room temperature for 24 h.
    • Wash sequentially with 2 M HCl, saturated NaHCO3, and brine.
    • Recrystallize from dichloromethane/ethyl acetate to obtain the product in 76% yield.

Direct Alkylation of Pyrazolopyrimidinone

An alternative route alkylates the pyrazolopyrimidinone nitrogen with bromoacetamide derivatives. For instance, treating 5-bromo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with N-(2,4-dimethoxyphenyl)-2-bromoacetamide in DMF with K2CO3 affords the target compound. However, this method suffers from lower yields (∼65%) due to competing side reactions.

Optimization and Reaction Monitoring

Solvent and Catalyst Screening

Comparative studies highlight acetic acid and dichloromethane as optimal solvents for cyclization and coupling, respectively. DMAP enhances coupling efficiency by activating the carboxylic acid intermediate.

Spectroscopic Characterization

IR Spectroscopy :

  • C=O Stretch : 1653–1677 cm⁻¹ (pyrimidinone and acetamide).
  • N-H Stretch : 3319–3456 cm⁻¹ (amide and pyrazole).

1H NMR (DMSO-d6) :

  • δ 2.41 (s, 3H, CH3 from pyrimidinone).
  • δ 3.85 (s, 6H, OCH3 from 2,4-dimethoxyphenyl).
  • δ 7.20–8.10 (m, aromatic protons).

Mass Spectrometry :

  • m/z 433.5 ([M]⁺), consistent with the molecular formula C23H23N5O4.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
EDCI.HCl Coupling High regioselectivity, mild conditions Requires anhydrous conditions 76%
Acetic Acid Cyclization Scalable, simple workup Long reaction times 87%
Alkylation Avoids coupling reagents Low yield, side products 65%

Industrial and Pharmacological Relevance

The compound’s structural similarity to kinase inhibitors and topoisomerase II antagonists suggests potential anticancer applications. Scalable synthesis via EDCI.HCl coupling aligns with industrial demands for high-purity intermediates.

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